molecular formula C32H40Cl2N4O4 B288811 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol

Cat. No. B288811
M. Wt: 615.6 g/mol
InChI Key: QLWIGVGNMWHJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmia.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the blockade of beta-adrenergic receptors. The drug binds to the receptors and prevents the action of epinephrine and norepinephrine, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, the drug reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several biochemical and physiological effects. The drug reduces heart rate, cardiac output, and blood pressure. It also reduces the workload on the heart and improves myocardial oxygen supply. The drug has been shown to have anti-arrhythmic effects and can reduce the incidence of sudden cardiac death. It also has anxiolytic effects and can reduce symptoms of anxiety disorders.

Advantages and Limitations for Lab Experiments

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several advantages for lab experiments. It is a well-studied drug that has been extensively characterized for its pharmacological properties. It is also readily available and can be easily synthesized in the lab. However, the drug has some limitations, including its potential toxicity and side effects. It is important to use appropriate safety measures when handling the drug in the lab.

Future Directions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has several potential future directions for research. One area of research is the development of new beta-blockers with improved pharmacological properties. Another area of research is the use of the drug in combination with other drugs for the treatment of cardiovascular diseases. The drug also has potential applications in the treatment of anxiety disorders and post-traumatic stress disorder, and further research is needed to explore these potential therapeutic uses.

Synthesis Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol involves the reaction of 3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-1-ol with 1-(3-chlorophenyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the product.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular diseases such as hypertension, angina, and arrhythmia. The drug acts by blocking the beta-adrenergic receptors, which are responsible for the regulation of heart rate and blood pressure. It has also been studied for its potential use in the treatment of anxiety disorders and post-traumatic stress disorder.

properties

Product Name

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol

Molecular Formula

C32H40Cl2N4O4

Molecular Weight

615.6 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C32H40Cl2N4O4/c33-25-3-1-5-27(19-25)37-15-11-35(12-16-37)21-29(39)23-41-31-7-9-32(10-8-31)42-24-30(40)22-36-13-17-38(18-14-36)28-6-2-4-26(34)20-28/h1-10,19-20,29-30,39-40H,11-18,21-24H2

InChI Key

QLWIGVGNMWHJGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O)O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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